N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide: is an organic compound that belongs to the class of cyclopropane carboxamides This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxamide group
Scientific Research Applications
Chemistry: N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide is used as a building block in organic synthesis
Biology and Medicine: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by the introduction of the carboxamide group. One common method involves the reaction of 2-ethoxyphenylmagnesium bromide with phenylcyclopropanecarboxylate, followed by the addition of an amine to form the carboxamide. The reaction conditions often require the use of a suitable solvent, such as tetrahydrofuran, and a catalyst, such as copper(I) iodide, to facilitate the cyclopropanation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropane derivatives.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide
- N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxylate
- N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxylic acid
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring provides rigidity and stability, while the carboxamide group enhances its potential for biological interactions. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-11-7-6-10-16(17)19-18(20)15-12-14(15)13-8-4-3-5-9-13/h3-11,14-15H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZYGSHJXLCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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